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Compound of Interest

Compound Name: ATTO 532 NHS ester

Cat. No.: B12378597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and

applications of ATTO 532 NHS ester, a fluorescent probe widely utilized in biological research

and drug development. This document details the dye's core photophysical characteristics,

provides standardized experimental protocols for its use and characterization, and illustrates

key processes through diagrams.

Core Photophysical and Spectroscopic Properties
ATTO 532 is a rhodamine-based fluorescent dye known for its strong absorption, high

fluorescence quantum yield, and excellent photostability.[1][2][3][4][5][6][7] The N-

hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary and

secondary amines in biomolecules such as proteins, peptides, and modified oligonucleotides.

[1][2][3][4]

The key quantitative data for ATTO 532 NHS ester are summarized in the table below for easy

reference and comparison.
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Parameter Value Solvent/Conditions

Absorption Maximum (λabs) 532 nm Aqueous solution

Emission Maximum (λem) 552 nm Aqueous solution

Molar Extinction Coefficient

(εmax)
1.15 x 105 M-1cm-1 Aqueous solution

Fluorescence Quantum Yield

(Φf)
0.90 Aqueous solution

Fluorescence Lifetime (τfl) 3.8 ns Aqueous solution

Correction Factor (CF260) 0.20 -

Correction Factor (CF280) 0.09 -

Experimental Protocols
Detailed methodologies for the characterization and application of ATTO 532 NHS ester are

provided below. These protocols are generalized and may require optimization for specific

experimental systems.

Protocol 1: Protein Labeling with ATTO 532 NHS Ester
This protocol outlines the steps for the covalent labeling of proteins with ATTO 532 NHS ester.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS)

ATTO 532 NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:
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Protein Preparation:

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the

buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling

reaction. If the protein is in an incompatible buffer, perform buffer exchange into the

reaction buffer.

NHS Ester Solution Preparation:

Immediately before use, dissolve the ATTO 532 NHS ester in anhydrous DMF or DMSO

to create a stock solution (e.g., 1-10 mg/mL).

Labeling Reaction:

Add a 5- to 10-fold molar excess of the ATTO 532 NHS ester solution to the protein

solution.

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with

gentle stirring or agitation. Protect the reaction from light.

Purification:

Remove unreacted dye and byproducts by passing the reaction mixture through a gel

filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g.,

PBS).

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm and 532 nm. The DOL can be calculated using the following formula: DOL = (A532

* εprotein) / [(A280 - (A532 * CF280)) * εdye]

Protocol 2: Measurement of Absorption and Emission
Spectra
This protocol describes how to measure the absorption and emission spectra of ATTO 532.
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Materials:

ATTO 532 labeled conjugate or free dye

Appropriate solvent (e.g., PBS)

UV-Vis spectrophotometer

Fluorometer

Quartz cuvettes

Procedure:

Absorption Spectrum:

Prepare a dilute solution of the ATTO 532 sample in the desired solvent.

Using the spectrophotometer, scan a range of wavelengths (e.g., 300-700 nm) and record

the absorbance. The peak absorbance will be the λabs.

Emission Spectrum:

Using the fluorometer, set the excitation wavelength to the determined λabs (532 nm).

Scan a range of emission wavelengths (e.g., 540-750 nm) and record the fluorescence

intensity. The peak of this spectrum is the λem.

Protocol 3: Determination of Fluorescence Quantum
Yield (Relative Method)
This protocol details the determination of the fluorescence quantum yield of ATTO 532 relative

to a standard.

Materials:

ATTO 532 sample
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Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf =

0.95)

Solvent

UV-Vis spectrophotometer

Fluorometer

Quartz cuvettes

Procedure:

Prepare a series of dilutions for both the ATTO 532 sample and the standard in the same

solvent.

Measure the absorbance of each solution at the excitation wavelength. The absorbance

should be kept below 0.1 to avoid inner filter effects.

Measure the fluorescence emission spectrum for each solution, ensuring the excitation

wavelength and all instrument settings are identical for the sample and the standard.

Integrate the area under the emission spectrum for each solution.

Plot the integrated fluorescence intensity versus absorbance for both the sample and the

standard.

The quantum yield of the sample can be calculated using the following equation: Φf (sample)

= Φf (standard) * (Gradientsample / Gradientstandard) * (η2sample / η2standard) where

Gradient is the slope of the line from the plot of integrated fluorescence intensity vs.

absorbance, and η is the refractive index of the solvent.

Protocol 4: Measurement of Fluorescence Lifetime
This protocol provides a general overview of measuring fluorescence lifetime using Time-

Correlated Single Photon Counting (TCSPC).

Materials:
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ATTO 532 sample

TCSPC system with a pulsed laser source (e.g., 532 nm) and a single-photon detector.

Procedure:

Excite the sample with the pulsed laser.

The TCSPC electronics measure the time difference between the laser pulse and the

detection of the first emitted photon.

A histogram of these time differences is built up over many excitation pulses.

The resulting decay curve is fitted to an exponential function to determine the fluorescence

lifetime (τfl).

Visualizations
The following diagrams illustrate key concepts and workflows related to ATTO 532 NHS ester.
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3. Mix and React
(Molar excess of dye, RT for 1-2h or 4°C overnight)

2. Prepare ATTO 532 NHS Ester
(Anhydrous DMSO/DMF)

4. Purify Conjugate
(Gel filtration or dialysis)

5. Analyze Conjugate
(Spectroscopy, DOL calculation)
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Caption: Workflow for labeling a biomolecule with ATTO 532 NHS ester.
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Caption: Simplified Jablonski diagram illustrating fluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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